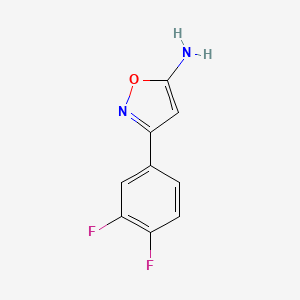

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWAXQKDENGRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Oxazole Containing Heterocycles in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of pharmaceutical research. abovchem.combiointerfaceresearch.com The oxazole (B20620) nucleus, a five-membered aromatic ring with an oxygen and a nitrogen atom, is a prominent structural motif in this class. mdpi.combldpharm.com Its prevalence in medicinal chemistry can be attributed to its versatile chemical properties and its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors. nih.gov

The oxazole scaffold is a key component in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities. biointerfaceresearch.com These include anti-inflammatory, antimicrobial, anticancer, analgesic, and antidiabetic properties. nih.gov The structural rigidity and electronic characteristics of the oxazole ring make it an attractive scaffold for the rational design of new therapeutic agents. Furthermore, the oxazole moiety is present in several drugs approved by the U.S. Food and Drug Administration (FDA), underscoring its clinical significance. mdpi.combldpharm.com

The biological activity of oxazole derivatives can be fine-tuned by introducing various substituents at different positions on the ring. nih.gov This modularity allows chemists to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds, enhancing their efficacy and reducing potential toxicity. bldpharm.com

Table 1: Representative Pharmacological Activities of Oxazole Derivatives

| Pharmacological Activity | Description |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. |

| Anticancer | Cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Modulation of inflammatory pathways in the body. |

| Antiviral | Inhibition of viral replication and activity. |

| Analgesic | Pain-relieving effects. |

Rationale for Investigating 3 3,4 Difluorophenyl 1,2 Oxazol 5 Amine

The specific focus on 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine stems from a rational drug design approach that combines the established therapeutic potential of the oxazole (B20620) ring with the advantageous properties conferred by the 3,4-difluorophenyl group.

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The 3,4-difluorophenyl moiety, in particular, can have several positive impacts:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes in the body. This can lead to a longer half-life and improved bioavailability of the drug.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing the binding affinity and potency of the compound.

Improved Membrane Permeability: The lipophilicity of fluorine can enhance the ability of a molecule to cross biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system.

The amine group at the 5-position of the oxazole ring provides a crucial point for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. This functional group can also participate in hydrogen bonding interactions with biological targets.

Table 2: Physicochemical Contributions of Structural Moieties

| Structural Moiety | Potential Contribution to Pharmacological Profile |

| 1,2-Oxazole Ring | Core scaffold, diverse biological activities, structural rigidity. |

| 3,4-Difluorophenyl Group | Increased metabolic stability, enhanced binding affinity, improved membrane permeability. |

| 5-Amine Group | Site for further chemical modification, hydrogen bonding interactions. |

Contextualization Within Oxazole Chemistry and Drug Discovery

The study of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is well-situated within the broader trends of oxazole (B20620) chemistry and contemporary drug discovery. The synthesis of substituted oxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. This allows for the efficient production of the target compound and its analogues for biological screening.

In the context of drug discovery, the oxazole ring is often employed as a bioisostere for other functional groups, such as esters and amides. Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its biological activity. The stability and electronic nature of the oxazole ring make it an effective mimic for these more labile groups.

The investigation of molecules like this compound represents a targeted approach to drug discovery. By combining a privileged scaffold (the oxazole ring) with a functional group known to enhance drug-like properties (the difluorophenyl moiety), researchers aim to develop novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles. This compound serves as a valuable building block and a lead structure for the development of new medicines targeting a wide range of diseases.

An Exploration of the Synthetic Methodologies and Chemical Transformations of this compound

The heterocyclic compound this compound is a notable molecule within medicinal chemistry, integrating a difluorinated phenyl ring with a 5-aminoisoxazole core. This structure is of interest due to the prevalence of both the isoxazole (B147169) ring and fluorinated aromatic moieties in pharmacologically active agents. This article delineates the key synthetic strategies for constructing this molecule and explores its chemical reactivity, providing a focused overview of its chemical landscape.

Molecular and Cellular Mechanisms of Biological Action in Vitro Studies

Elucidation of Specific Molecular Targets

As of the current body of scientific literature, specific molecular targets of 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine have not been elucidated. In vitro studies to determine its direct molecular interactions are not publicly available.

Enzyme Inhibition Studies

There is no available scientific data from in vitro studies concerning the inhibitory effects of this compound on the following enzymes:

5-Lipoxygenase: Research has explored various compounds as 5-Lipoxygenase inhibitors, but studies specifically investigating this compound in this context have not been published.

Nucleoside Transporters: The role of different molecules in the inhibition of equilibrative nucleoside transporters has been a subject of research. However, the specific interaction of this compound with these transporters has not been reported.

Monoamine Oxidase B (MAO-B): While various heterocyclic compounds have been investigated as inhibitors of MAO-B, there are no published studies on the effect of this compound on this enzyme.

Cyclooxygenase-2 (COX-2): A number of oxazole (B20620) derivatives have been synthesized and evaluated as selective COX-2 inhibitors. However, specific data on the COX-2 inhibitory activity of this compound is not present in the current scientific literature.

Receptor Binding and Modulatory Effects

There are no published in vitro studies that have investigated the receptor binding profile or potential modulatory effects of this compound on any specific receptors.

Interaction with Key Signaling Pathways

The effect of this compound on key intracellular signaling pathways has not been determined. There is a lack of in vitro research in the public domain detailing how this compound might modulate cellular signaling cascades.

In Vitro Cellular Responses and Phenotypes

Comprehensive in vitro studies to characterize the cellular responses and phenotypes induced by this compound have not been reported in the scientific literature.

Modulation of Cell Growth and Proliferation in Cell Lines

There is no available data from in vitro assays to indicate whether this compound modulates the growth and proliferation of any cancer or normal cell lines.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The potential of this compound to induce apoptosis or cause cell cycle arrest in vitro has not been investigated in any published studies. The mechanisms by which it might affect programmed cell death or cell cycle progression remain unknown.

Anti-inflammatory Pathways and Cytokine Regulation

The anti-inflammatory properties of isoxazole (B147169) derivatives, including compounds structurally related to this compound, have been a subject of significant investigation. In vitro studies on various isoxazole-containing molecules have demonstrated their potential to modulate key inflammatory pathways and regulate the production of cytokines, which are crucial signaling proteins in the immune response. While specific data for this compound is limited in publicly available literature, the collective research on analogous compounds provides a strong indication of its likely mechanisms of action.

Derivatives of 5-amino-3-methyl-1,2-oxazole have been shown to possess immunomodulatory properties, with some compounds exhibiting the ability to increase the production of the anti-inflammatory cytokine IL-10, while concurrently suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-1β in stimulated peripheral blood mononuclear cells (PBMCs). nih.gov This dual action of promoting anti-inflammatory responses while inhibiting pro-inflammatory signaling is a desirable characteristic for therapeutic agents aimed at treating inflammatory disorders.

The isoxazole scaffold is a key pharmacophore in several known anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib. nih.gov This suggests that compounds like this compound may also exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, potent mediators of inflammation. Furthermore, some isoxazole derivatives have been found to inhibit the 5-lipoxygenase (5-LOX) pathway, another important route in the generation of inflammatory molecules.

The regulation of cytokine production by isoxazole derivatives is a critical aspect of their anti-inflammatory profile. For instance, studies on various isoxazole compounds have demonstrated a dose-dependent inhibition of key pro-inflammatory cytokines. The table below summarizes representative findings from studies on structurally related isoxazole derivatives, illustrating their potential impact on cytokine modulation.

| Cytokine | Cell Type | Effect of Structurally Related Isoxazole Derivatives | Reference |

| TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced production | nih.gov |

| IL-1β | Peritoneal Macrophages | Inhibition of LPS-induced production | nih.gov |

| IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced production | |

| IL-10 | Peripheral Blood Mononuclear Cells (PBMCs) | Potentiation of production | nih.gov |

This table presents a summary of findings for structurally related isoxazole derivatives and is intended to be illustrative of the potential activities of this compound.

Correlating Structure with Mechanism of Action

The 1,2-oxazole ring serves as the core scaffold and is a well-established pharmacophore in medicinal chemistry, known for its presence in various bioactive molecules with a wide range of therapeutic properties, including anti-inflammatory effects. nih.gov The electronic properties and geometry of the isoxazole ring are crucial for its interaction with biological targets.

The 3,4-difluorophenyl group at the 3-position of the isoxazole ring is a significant feature that likely enhances the anti-inflammatory potency of the molecule. The inclusion of fluorine atoms in drug candidates is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity to target proteins. The strong electron-withdrawing nature of the fluorine atoms can influence the electronic distribution of the entire molecule, potentially leading to stronger interactions with the active sites of inflammatory enzymes or receptors. Structure-activity relationship (SAR) studies on various heterocyclic compounds have often shown that the presence and position of fluorine substituents on a phenyl ring can dramatically impact biological activity.

The 5-amino group is another critical determinant of the compound's mechanism of action. The presence of a primary amine introduces a basic center and a potential hydrogen bond donor, which can facilitate interactions with specific amino acid residues in the binding pockets of target proteins. In the context of 5-amino-isoxazole derivatives, this group has been shown to be important for their immunomodulatory effects. nih.gov The reactivity of this amino group can also be a site for further chemical modification to generate derivatives with altered or improved pharmacological profiles.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations provide fundamental insights into the electronic structure and reactivity of a molecule.

Molecular Modeling and Simulation

Molecular modeling and simulations are used to predict how a molecule might interact with biological targets and to assess the stability of such interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. jocpr.com While specific QSAR models developed exclusively for 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the structural requirements for its activity and to design novel, more potent analogs. The development of a QSAR model for this compound and its derivatives would typically involve the systematic variation of substituents on the phenyl and oxazole (B20620) rings and the correlation of these changes with biological activity against a specific target.

Research on structurally related isoxazole (B147169) and oxadiazole derivatives provides a framework for the potential development of QSAR models for this compound. mdpi.comresearchgate.net Such studies often employ a variety of molecular descriptors to quantify the physicochemical properties of the compounds.

Key Molecular Descriptors in QSAR Model Development:

A typical QSAR study involves the calculation of a wide range of molecular descriptors, which can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electronegative fluorine atoms on the phenyl ring would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molecular volume, and surface area. The spatial arrangement of the difluorophenyl and amino-oxazole moieties would be critical.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical values that describe the connectivity and branching of atoms within a molecule.

Methodologies for QSAR Model Building:

The development of a robust QSAR model involves several key steps, starting with the selection of a training set of molecules with known biological activities. mdpi.comnih.gov Various statistical methods can then be employed to establish a correlation between the molecular descriptors and the observed activity. Common techniques include:

Multiple Linear Regression (MLR): This method is used to develop a linear equation that relates the biological activity to a combination of the most relevant descriptors. researchgate.net

Partial Least Squares (PLS): This is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) are increasingly being used to develop more complex and predictive QSAR models. mdpi.comresearchgate.net

Illustrative Data from QSAR Studies on Related Heterocyclic Compounds:

The following tables present hypothetical and illustrative data based on findings from QSAR studies on similar heterocyclic compounds, such as oxadiazole and pyrazole (B372694) derivatives, to demonstrate the type of data generated and analyzed in a QSAR study. nih.govnih.gov

Table 1: Physicochemical Descriptors and Biological Activity of Hypothetical Analogs

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | pIC50 |

| A-1 | H | H | 197.15 | 1.85 | 6.2 |

| A-2 | 4-Cl | H | 231.60 | 2.55 | 6.8 |

| A-3 | 4-F | H | 215.15 | 2.05 | 6.5 |

| A-4 | 3,4-diCl | H | 266.04 | 3.25 | 7.1 |

| A-5 | H | CH3 | 211.18 | 2.15 | 6.4 |

| A-6 | 4-Cl | CH3 | 245.63 | 2.85 | 7.0 |

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |

| q² (Cross-validated R²) | 0.75 | A measure of the predictive power of the model, obtained through leave-one-out cross-validation. |

| F-statistic | 120 | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate (SEE) | 0.25 | Represents the average deviation of the predicted values from the experimental values. |

In a hypothetical QSAR model for this compound analogs, it might be found that the presence of electron-withdrawing groups on the phenyl ring and the optimization of hydrophobicity are crucial for enhanced biological activity. researchgate.net The model could then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

Advanced Analytical Methodologies for 3 3,4 Difluorophenyl 1,2 Oxazol 5 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine, providing detailed information about its atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For this compound, ¹H NMR and ¹³C NMR are fundamental for structural confirmation. unair.ac.idresearchgate.net

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the difluorophenyl ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The single proton on the isoxazole (B147169) ring would likely resonate as a singlet in the δ 6.0-7.0 ppm range. The protons of the primary amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. nih.govufv.br

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The difluorophenyl ring would show multiple signals, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). The carbon atoms of the isoxazole ring would have distinct chemical shifts, and the carbon bearing the amine group would also be clearly identifiable. mdpi.compreprints.org Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predictive and based on analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.2 - 7.8 (m) | 115 - 125 |

| Phenyl C-F | - | 150 - 155 (d, JCF) |

| Isoxazole C-H | 6.5 - 6.8 (s) | 95 - 100 |

| Isoxazole C-NH₂ | - | 165 - 170 |

| Isoxazole C-Ar | - | 158 - 162 |

| -NH₂ | 5.0 - 6.0 (br s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. unair.ac.id For this compound (C₉H₆F₂N₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula. The nominal molecular weight is approximately 196.05 g/mol .

In a typical mass spectrum, the molecule would be ionized, often by electrospray ionization (ESI), to produce a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 197.06. uni-halle.de The fragmentation pattern observed in MS/MS experiments provides valuable structural information. nih.gov Common fragmentation pathways for related heterocyclic compounds involve the cleavage of the heterocyclic ring or the loss of small neutral molecules. nih.govresearchgate.net

Expected Fragmentation Pathways:

Loss of CO: Cleavage of the isoxazole ring could lead to the loss of a carbon monoxide molecule.

Loss of NH₂: Fragmentation could involve the loss of the amino group radical.

Cleavage of the Phenyl-Isoxazole Bond: The bond between the difluorophenyl ring and the isoxazole ring could break, leading to characteristic fragment ions for both moieties.

Table 2: Predicted Mass Spectrometry Data for this compound Data is predictive and based on common fragmentation patterns and analogous structures.

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 197.06 | Protonated molecular ion |

| [M+Na]⁺ | 219.04 | Sodium adduct |

| Fragment 1 | 113.01 | [C₆H₃F₂]⁺ |

| Fragment 2 | 84.03 | [C₃H₄N₂O]⁺ |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. ufv.br The N-H stretching of the primary amine would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings would be found in the 1500-1650 cm⁻¹ region. The strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range. unair.ac.idnih.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bgresearchgate.net Aromatic and heterocyclic compounds like this compound typically exhibit strong absorption in the UV region (200-400 nm) due to π→π* transitions within the conjugated system of the phenyl and isoxazole rings. The wavelength of maximum absorption (λmax) can be determined by dissolving the compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and recording the spectrum. unair.ac.idresearchgate.net

Table 3: Characteristic IR Absorption Bands and Predicted UV-Vis Data Data is predictive and based on typical functional group frequencies and analogous structures.

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (Amine) | 3300 - 3500 |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | C=N / C=C Stretch | 1500 - 1650 |

| IR | C-F Stretch | 1100 - 1300 |

| UV-Vis | λmax | 250 - 280 |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

A standard method would utilize a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. indexcopernicus.com Gradient elution may be used to ensure good separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector set at the compound's λmax. researchgate.net Method validation according to ICH guidelines would be performed to establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). indexcopernicus.com

Table 4: Typical HPLC Method Parameters and Validation Data Data represents a typical method and is based on literature for similar compounds.

| Parameter | Condition / Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.8) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| LOD | ~ 0.1 µg/mL |

| LOQ | ~ 0.3 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of the primary amine group, this compound is not directly amenable to GC analysis. iu.edu To overcome this, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netepa.gov

Common derivatization strategies for primary amines include:

Silylation: Reacting the amine with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the nitrogen with trimethylsilyl (B98337) (TMS) groups. iu.edunih.gov

Acylation: Treating the amine with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a stable amide derivative. iu.eduresearchgate.net

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for enhanced sensitivity and structural confirmation. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

No specific studies detailing the analysis of this compound using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) have been found. While these techniques are standard for the analysis of similar heterocyclic compounds, published methods, including parameters for separation (columns, mobile phases, temperature programs) and detection (mass-to-charge ratios, fragmentation patterns), are not available for this particular molecule.

Solid-State Characterization (e.g., X-ray Crystallography)

There are no published reports on the solid-state characterization of this compound by methods such as X-ray crystallography. Consequently, crystallographic data, including unit cell dimensions, space group, and detailed molecular geometry in the solid state, remain undetermined.

Emerging Research Avenues and Future Perspectives

Rational Design and Synthesis of Novel 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine Analogs

The rational design of analogs of this compound is a key strategy to optimize its pharmacological properties. This approach involves making targeted chemical modifications to the core structure to enhance potency, selectivity, and pharmacokinetic characteristics.

One common strategy in the design of isoxazole (B147169) analogs is scaffold hopping , where the isoxazole core is replaced with other five-membered heterocyclic rings like oxadiazole. This can lead to compounds with similar spatial arrangements of key functional groups but different electronic and solubility properties. For instance, the synthesis of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines has been explored, demonstrating the feasibility of modifying the core heterocycle while retaining the fluorinated phenyl moiety. nih.gov

The synthesis of such analogs often involves multi-step reaction sequences. A general approach to synthesizing 5-aminoisoxazoles involves the [2+3] cycloaddition reaction of nitrile oxides with enamines or the [4+1] cycloaddition of isocyanides with α-haloketone oximes. nih.gov Modifications to the amine group at the 5-position of the isoxazole ring are also a common strategy. For example, the synthesis of novel amide derivatives of related thiadiazole compounds has been achieved, indicating that the amine group serves as a convenient handle for introducing diverse substituents. nih.gov

The difluorophenyl group is another key area for modification. Structure-activity relationship (SAR) studies on related compounds have shown that the position and nature of substituents on the phenyl ring can significantly impact biological activity. For example, in a series of 3,4-diaryl-5-aminoisoxazoles, variations in the phenyl ring substituents led to significant differences in cytotoxic activities against various cancer cell lines. nih.gov

The following table summarizes some of the synthetic strategies that could be applied to generate novel analogs of this compound.

| Modification Site | Synthetic Strategy | Potential Outcome |

| Isoxazole Core | Scaffold hopping to other heterocycles (e.g., oxadiazole, triazole) | Altered physicochemical properties and target interactions. |

| 5-Amine Group | Acylation, alkylation, or formation of ureas/thioureas | Introduction of new pharmacophoric features to explore different binding pockets. |

| 3-Phenyl Ring | Variation of fluorine substitution pattern or introduction of other substituents | Modulation of potency, selectivity, and metabolic stability. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways (In Vitro)

While the full biological profile of this compound is still under investigation, research on related isoxazole derivatives suggests a range of potential therapeutic targets. In vitro screening is a crucial first step in identifying these targets and elucidating the underlying mechanisms of action.

Kinase Inhibition: A significant body of research points to isoxazole-containing compounds as potent kinase inhibitors . researchgate.netnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. High-throughput kinase profiling against a broad panel of kinases is an efficient method to identify the specific kinase targets of a novel compound. researchgate.net For example, a screen of a library of compounds against 353 kinases identified selective inhibitors for several important cancer-related kinases. researchgate.net Given the structural similarities to known kinase inhibitors, it is plausible that this compound or its analogs could exhibit inhibitory activity against specific kinases.

Anticancer Activity: Numerous studies have demonstrated the in vitro anticancer activity of isoxazole derivatives against a variety of human cancer cell lines. nih.govmdpi.com For instance, a series of 3,4-diaryl-5-aminoisoxazoles displayed potent cytotoxic activities with IC50 values in the low micromolar range. nih.gov The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

The table below outlines potential in vitro assays to explore the biological activity of this compound.

| Assay Type | Purpose | Example Targets/Pathways |

| Kinase Panel Screening | To identify specific kinase targets. | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., BRAF, MEK) |

| Cell Proliferation Assays (e.g., MTT, SRB) | To assess the cytotoxic and cytostatic effects on cancer cell lines. | Panels of cancer cell lines from different tissues (e.g., breast, lung, colon). |

| Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity) | To determine if the compound induces programmed cell death. | Caspase-3, -8, -9 activation. |

| Cell Cycle Analysis | To investigate the effect on cell cycle progression. | G1, S, G2/M phase arrest. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of novel compounds like this compound. nih.govmdpi.comnih.gov

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to:

Predict Biological Activity: AI can predict the potential biological targets and activity of novel, untested compounds, helping to prioritize which analogs to synthesize and test. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov This can lead to the discovery of novel scaffolds with improved potency and selectivity.

Optimize Physicochemical Properties: ML models can predict key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. nih.gov This allows for the early identification and mitigation of potential liabilities in drug candidates.

For the design of analogs of this compound, AI could be employed to explore the vast chemical space around this scaffold, suggesting modifications that are most likely to lead to improved therapeutic profiles. For example, an AI model trained on a dataset of known kinase inhibitors could be used to design novel isoxazole derivatives with enhanced selectivity for a particular kinase target.

Development of Advanced Methodologies for In Vitro Profiling

The comprehensive in vitro profiling of a compound is essential to understand its biological activity and potential for further development. Advances in high-throughput screening (HTS) and other profiling technologies have enabled the rapid and efficient evaluation of large numbers of compounds against a wide range of biological targets.

High-Throughput Screening (HTS): HTS allows for the automated testing of thousands or even millions of compounds in a short period. For a novel compound like this compound, HTS can be used to screen large and diverse compound libraries to identify initial "hits" with a desired biological activity. Phenotypic screening, a type of HTS that measures the effect of a compound on a cellular or organismal phenotype, is particularly useful for discovering compounds with novel mechanisms of action.

Advanced Kinase Profiling: Beyond simple activity assays, advanced methodologies can provide a more detailed understanding of a compound's interaction with its kinase targets. These include:

Selectivity Profiling: Testing a compound against a large panel of kinases to determine its selectivity profile. researchgate.netnih.gov This is crucial for identifying potential off-target effects that could lead to toxicity.

Mechanism of Action Studies: Investigating how a compound inhibits its target kinase (e.g., ATP-competitive, allosteric).

Cellular Target Engagement Assays: Confirming that a compound interacts with its intended target within a cellular context.

These advanced in vitro profiling techniques are critical for building a comprehensive understanding of the biological activity of this compound and its analogs, and for guiding their further development as potential therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.